molecular formula C8H9ClN2O3 B2911647 2-Chloro-5-isopropoxy-3-nitropyridine CAS No. 1935294-81-7

2-Chloro-5-isopropoxy-3-nitropyridine

Cat. No.: B2911647
CAS No.: 1935294-81-7
M. Wt: 216.62
InChI Key: TWCWKLSNYIAQBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxy-3-nitropyridine: is an organic compound with the molecular formula C8H9ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, an isopropoxy group at the fifth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropoxy-3-nitropyridine typically involves multiple steps:

    Nitration: The nitration of pyridine derivatives can be achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. For example, 2-amino-5-nitropyridine can be synthesized by nitrating 2-amino pyridine.

    Chlorination: The chlorination step involves the introduction of a chlorine atom to the pyridine ring. This can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Isopropoxylation: The final step involves the introduction of the isopropoxy group. This can be achieved by reacting the chlorinated nitropyridine with isopropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 2-Chloro-5-isopropoxy-3-nitropyridine can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Reduction Products: The primary product is 2-Chloro-5-isopropoxy-3-aminopyridine.

    Oxidation Products: The primary product is 2-Chloro-5-formyl-3-nitropyridine.

Scientific Research Applications

Chemistry: 2-Chloro-5-isopropoxy-3-nitropyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. It is explored for its potential antimicrobial, antiviral, and anticancer properties.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their efficacy in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

    2-Chloro-5-nitropyridine: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioavailable.

    2-Chloro-3-nitropyridine: Lacks the isopropoxy group and has different electronic properties due to the position of the nitro group.

    5-Isopropoxy-3-nitropyridine: Lacks the chlorine atom, which may affect its reactivity and interaction with biological targets.

Uniqueness: 2-Chloro-5-isopropoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorine and isopropoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug development.

Properties

IUPAC Name

2-chloro-3-nitro-5-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-6-3-7(11(12)13)8(9)10-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWKLSNYIAQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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